molecular formula C23H24N4O3 B2824543 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251687-51-0

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2824543
CAS No.: 1251687-51-0
M. Wt: 404.47
InChI Key: VVUAGORCDLLXIN-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrimidinone class, characterized by a bicyclic scaffold fused with a pyrimidine ring. Its structure includes:

  • Pyrido[4,3-d]pyrimidin-4-one core: Positions 6 and 3 are substituted with a benzyl group and an acetamide-linked 3-methoxyphenyl moiety, respectively.

Pyridopyrimidinones are frequently explored in medicinal chemistry for kinase inhibition and anticancer activity due to their structural resemblance to purine-based enzyme cofactors.

Properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-19-9-5-8-18(12-19)25-22(28)15-27-16-24-21-10-11-26(14-20(21)23(27)29)13-17-6-3-2-4-7-17/h2-9,12,16H,10-11,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUAGORCDLLXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[4,3-d]pyrimidine core. Subsequent functionalization steps, including benzylation, oxidation, and acylation, are carried out under controlled conditions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems enable precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties .

Scientific Research Applications

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Core Scaffold Modifications

Target Compound : Pyrido[4,3-d]pyrimidin-4-one with 6-benzyl substitution.
Analog 1 () : Pyrido[3,4-d]pyrimidin-4-one with 7-benzyl and 2-(4-methylphenyl) groups.

  • Key difference: Substitution at position 7 vs. 6 alters steric interactions.

Analog 2 () : Pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromen-2-yl groups.

Substituent Effects on Physicochemical Properties

Compound Substituents (Core + Side Chains) Molecular Weight (g/mol) LogP* (Predicted) Notable Features
Target Compound 6-Benzyl, 3-(3-methoxyphenyl)acetamide ~421.5 ~3.2 Moderate solubility, H-bonding
Analog 7-Benzyl, 2-(4-methylphenyl), 2,5-dimethylphenyl ~509.6 ~4.1 Higher lipophilicity, steric bulk
Compound Fluorophenyl, chromen-2-yl ~589.1 ~3.8 Enhanced metabolic stability

*LogP values estimated using fragment-based methods.

  • Methoxy vs. Methyl Groups : The 3-methoxyphenyl group in the target compound provides moderate polarity compared to the 2,5-dimethylphenyl group in , which increases hydrophobicity and may reduce aqueous solubility .
  • Fluorine Substitution : Fluorine in analogs improves membrane permeability and resistance to cytochrome P450 oxidation, a feature absent in the target compound .

Research Findings and Implications

  • Kinase Inhibition: Pyridopyrimidinones (e.g., and target compound) are implicated in ATP-competitive kinase inhibition. The 3-methoxyphenyl group may align with hydrophobic regions in kinases like EGFR or CDK2 .
  • Synthetic Feasibility : and highlight challenges in introducing bulky substituents (e.g., chromen-2-yl) during synthesis, requiring palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
  • Biological Activity : Fluorinated analogs () show improved pharmacokinetics but may trade off target specificity due to increased electronegativity .

Biological Activity

The compound 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Formula : C22H24N4O2
Molecular Weight : 392.46 g/mol
CAS Number : 1251571-64-8

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The following sections detail specific activities and mechanisms.

1. Anticancer Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit potent anticancer properties. For instance:

  • Mechanism of Action : The compound acts as a dual inhibitor of heat shock protein 90 (Hsp90) and protein kinases, which are crucial in cancer cell proliferation and survival. Inhibition of Hsp90 disrupts the stability of multiple oncoproteins, leading to apoptosis in cancer cells .
  • Case Study : In a study involving melanoma cells, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The study utilized both in vitro assays and in vivo xenograft models to confirm its efficacy against tumor growth .

2. Enzyme Inhibition

The compound has been shown to inhibit several key enzymes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is vital for DNA synthesis and repair. Inhibition leads to reduced cell proliferation in rapidly dividing cells such as cancerous tissues .
  • Kinase Activity : The compound has demonstrated inhibitory effects on various kinases implicated in signaling pathways that promote cancer cell survival and proliferation. This includes tyrosine kinases that are often overexpressed in malignancies .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

ParameterValue
LogP 2.5319
Polar Surface Area 54.097
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6

These properties suggest favorable absorption and distribution characteristics within biological systems.

Comparative Analysis

To further illustrate the biological activity of this compound relative to others in its class, a comparison table is provided below:

Compound NameMolecular WeightAnticancer ActivityEnzyme Target
Compound A392.46 g/molHighHsp90
Compound B416.52 g/molModerateDHFR
Compound C402.5 g/molHighVarious Kinases

Q & A

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Answer:
  • Flow chemistry: Continuous synthesis reduces side reactions.
  • Microwave-assisted synthesis: Enhances cyclization efficiency (e.g., 80°C, 30 min vs. 24 hrs conventional).
  • Quality control: Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

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